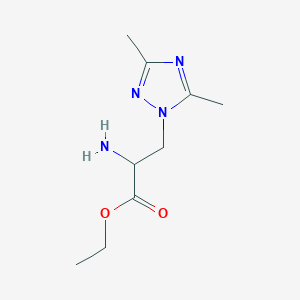
Ethyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and an amino group attached to the second carbon of a propanoate chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl acrylate with 3,5-dimethyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce secondary or tertiary amines.
Substitution Products: Substitution reactions can result in various alkylated derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate: This compound lacks the methyl groups on the triazole ring.
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoate: This compound has an additional carbon in the propanoate chain.
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-4-15-9(14)8(10)5-13-7(3)11-6(2)12-13/h8H,4-5,10H2,1-3H3 |
InChI Key |
ADCYCCNWCWOOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=NC(=N1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















